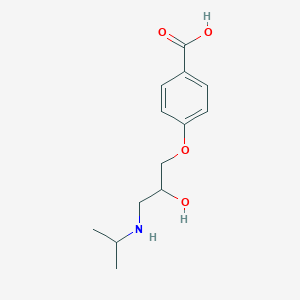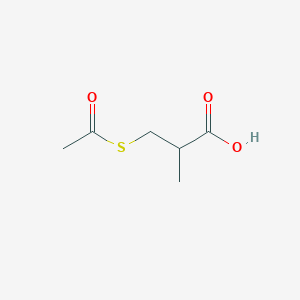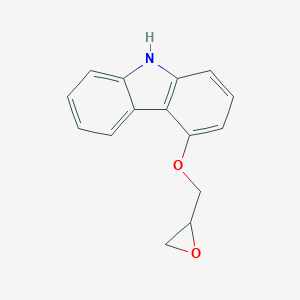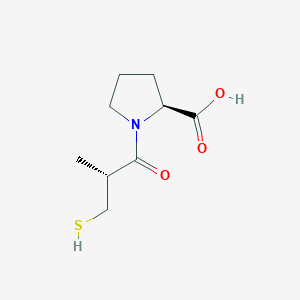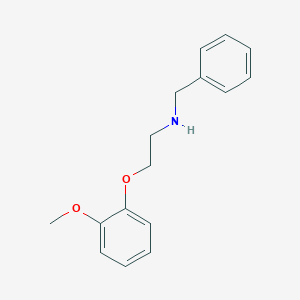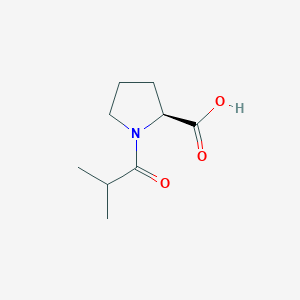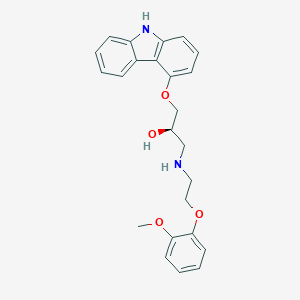
(R)-Carvedilol
Descripción general
Descripción
The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.
Propiedades
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241748 | |
| Record name | (R)-Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95093-99-5 | |
| Record name | Carvedilol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARVEDILOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (R)-carvedilol?
A1: this compound primarily acts as an α1-adrenergic receptor antagonist. [] Unlike its S-enantiomer, it lacks significant β-blocking activity. [, ]
Q2: How does this compound's α1-adrenergic receptor antagonism translate into its physiological effects?
A2: By blocking α1-adrenergic receptors, this compound prevents norepinephrine from constricting blood vessels, leading to vasodilation. This vasodilation can help reduce blood pressure. []
Q3: Does this compound exhibit any other mechanisms of action besides α1-adrenergic receptor antagonism?
A3: Yes, research suggests this compound also directly interacts with and inhibits the cardiac ryanodine receptor (RyR2), a calcium channel in the heart. [] This inhibition plays a crucial role in its antiarrhythmic effects. []
Q4: What are the downstream effects of this compound's RyR2 inhibition?
A4: this compound's inhibition of RyR2 helps suppress spontaneous calcium release from the sarcoplasmic reticulum within cardiomyocytes. [] This, in turn, helps prevent the development of calcium waves, a key factor in triggering arrhythmias. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound shares the same molecular formula and weight as its racemic counterpart, carvedilol: C24H26N2O4, with a molecular weight of 406.47 g/mol.
Q6: Is there any specific spectroscopic data available for this compound that differentiates it from the S-enantiomer?
A6: Spectroscopic techniques like circular dichroism or specific optical rotation measurements are required to distinguish between (R)- and (S)-carvedilol enantiomers. These techniques exploit the differences in how each enantiomer interacts with polarized light.
Q7: How does the stability of this compound compare to racemic carvedilol?
A7: While specific comparative data on stability is limited within the provided research, both this compound and racemic carvedilol are generally considered stable under standard storage conditions. Further research focusing on comparative stability under various environmental conditions (temperature, humidity, light) would be beneficial.
Q8: Does the pharmacokinetic profile of this compound differ from that of (S)-carvedilol?
A8: Yes, research demonstrates that carvedilol exhibits stereoselective pharmacokinetics. [, , , ] this compound generally displays higher plasma concentrations compared to (S)-carvedilol following oral administration. [, , ] This difference is attributed to the preferential first-pass metabolism of the S-enantiomer. []
Q9: How does chronic kidney disease (CKD) affect the pharmacokinetics of this compound?
A9: Studies show that CKD can increase the area under the plasma concentration-time curve of this compound. [] This suggests a potential need for dose adjustments in patients with CKD to avoid excessive exposure. []
Q10: Does the presence of type 2 diabetes mellitus impact carvedilol enantiomer metabolism?
A10: Research suggests that patients with type 2 diabetes mellitus may exhibit altered metabolism of carvedilol metabolites, specifically O-desmethylcarvedilol (DMC) and hydroxyphenylcarvedilol (OHC). [] While carvedilol enantiomer pharmacokinetics remain relatively unaffected, the AUC values of DMC enantiomers tend to be lower, and those of OHC enantiomers are higher in these patients. []
Q11: What evidence supports the use of this compound in preventing skin carcinogenesis?
A11: Studies demonstrate that both this compound and racemic carvedilol effectively inhibit epidermal growth factor (EGF)-induced neoplastic transformation in mouse epidermal cells. [] Furthermore, in a chronic UV-induced skin carcinogenesis mouse model, topical treatment with this compound significantly delayed and reduced the development of skin squamous cell carcinoma. []
Q12: Can this compound mitigate nitrogen mustard-induced skin injury?
A12: Research indicates that this compound, similar to racemic carvedilol, demonstrates protective activity against nitrogen mustard-induced skin injuries in both in vitro and in vivo models. [] It attenuates epidermal thickening, reduces inflammatory responses, and suppresses the expression of pro-inflammatory genes. []
Q13: Is there any evidence suggesting this compound's potential as a therapeutic agent for Alzheimer's disease?
A13: Recent studies highlight the potential of this compound as a novel therapy for Alzheimer's disease. [] By limiting RyR2 open time, this compound has shown promise in preventing and reversing neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models. []
Q14: Does this compound affect heart rate or blood pressure in animal models?
A14: A key advantage of this compound is its ability to suppress arrhythmias without significantly affecting heart rate or blood pressure. [] This contrasts with racemic carvedilol, which can cause bradycardia and hypotension due to its β-blocking activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






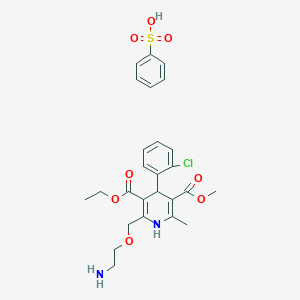
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
